Estatin B vs. Estatin A: Structural Differentiation by L-Tyrosine Substitution
The primary differentiation between the two co-isolated estatins lies in their chemical structure. Estatin B possesses an L-tyrosine moiety, while Estatin A contains an L-phenylalanine residue [1]. This structural difference is reflected in their distinct molecular formulas: C18H25N5O6 for Estatin B versus C18H25N5O5 for Estatin A [1]. This variation in the amino acid component can influence physicochemical properties like water solubility and may contribute to differences in biological activity or recognition, making Estatin B the defined molecular tool for studies involving the tyrosine-containing scaffold.
| Evidence Dimension | Chemical Structure (Amino Acid Moiety) |
|---|---|
| Target Compound Data | Contains L-Tyrosine; Molecular Formula: C18H25N5O6 |
| Comparator Or Baseline | Estatin A (Contains L-Phenylalanine; Molecular Formula: C18H25N5O5) |
| Quantified Difference | Presence of a phenolic hydroxyl group (L-tyrosine vs. L-phenylalanine) and an additional oxygen atom in the molecular formula |
| Conditions | Structural elucidation via elemental analysis and fast atom bombardment mass spectrometry (FAB-MS) |
Why This Matters
This defines Estatin B as a distinct chemical entity for structure-activity relationship (SAR) studies, enabling researchers to investigate the impact of tyrosine-specific interactions within the inhibitor binding site.
- [1] Yaginuma, S., Asahi, A., Morishita, A., Hayashi, M., Tsujino, M., & Takada, M. (1989). Isolation and characterization of new thiol protease inhibitors estatins A and B. The Journal of Antibiotics, 42(9), 1362-1369. View Source
